molecular formula C16H14N2O2 B2684174 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 831216-58-1

4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2684174
CAS RN: 831216-58-1
M. Wt: 266.3
InChI Key: MZBMVQYPGNZJLF-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Benzylic positions, like the one in this compound, are often reactive and can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Quinoxaline derivatives, including those related to 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, have been synthesized and structurally analyzed due to their significant industrial and pharmaceutical applications. A study by Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative, highlighting its potential anti-cancer activity through docking studies against homo sapiens protein. This research emphasizes the structural versatility and potential biological activities of quinoxaline derivatives (Abad et al., 2021).

Antioxidant and Antimicrobial Activities

  • The antioxidant and antimicrobial properties of compounds structurally related to this compound have been investigated. Zhou et al. (2013) evaluated a series of 2-arylbenzimidazole derivatives for their potential antioxidant and antimicrobial activities, finding that some derivatives exhibited significant activities in various in vitro assays. These findings suggest that modifications of the quinoxaline core could yield compounds with beneficial biological activities (Zhou et al., 2013).

Novel Synthetic Methodologies

  • Research by Shaabani et al. (2011) introduced a novel isocyanide-based one-pot pseudo-four-component strategy for synthesizing tetrahydrodiisoindoloquinoxaline and tetrahydrobenzodiisoindoloquinoxaline derivatives. This method demonstrates the flexibility in synthesizing complex quinoxaline-related structures without the need for catalysts or activation, offering a straightforward approach to novel compounds with potential for further pharmacological evaluation (Shaabani et al., 2011).

Chemoselective Synthesis Techniques

  • The chemoselective synthesis of quinoxalin-2(1H)-ones, such as those related to this compound, has been explored to achieve molecular scaffolds important for medicinal chemistry. Wang et al. (2011) reported a microwave-assisted solvent-dependent reaction that yields 3-benzylquinoxalin-2(1H)-ones among other compounds, showcasing the efficiency and versatility of this method for producing compounds with significant pharmaceutical relevance (Wang et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinoxaline derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could involve testing its biological activity, optimizing its synthesis, and potentially developing it into a drug .

properties

IUPAC Name

4-(2-methylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-2-3-7-12(11)16(20)18-10-15(19)17-13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBMVQYPGNZJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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